2-Bromo-2-chloro-N,N'-dimethylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-chloro-N,N’-dimethylmalonamide is an organic compound with the molecular formula C5H8BrClN2O2. It is a derivative of malonamide, featuring both bromine and chlorine atoms attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-chloro-N,N’-dimethylmalonamide typically involves the halogenation of N,N’-dimethylmalonamide. One common method is the reaction of N,N’-dimethylmalonamide with bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective halogenation at the desired position .
Industrial Production Methods
Industrial production of 2-Bromo-2-chloro-N,N’-dimethylmalonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-chloro-N,N’-dimethylmalonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide groups can be hydrolyzed to form corresponding acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the amide groups.
Major Products Formed
Substitution Reactions: Products include substituted malonamides with various functional groups replacing the halogens.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Hydrolysis: The major products are corresponding carboxylic acids and amines.
Scientific Research Applications
2-Bromo-2-chloro-N,N’-dimethylmalonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-2-chloro-N,N’-dimethylmalonamide involves its interaction with specific molecular targets. The halogen atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-chloro-1,1,1-trifluoroethane: Another halogenated compound with different applications and properties.
2-Bromo-2-chloro-N1,N3-dimethylpropanediamide: A structurally similar compound with variations in its chemical behavior.
Uniqueness
2-Bromo-2-chloro-N,N’-dimethylmalonamide is unique due to its specific combination of bromine and chlorine atoms attached to the same carbon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
4568-74-5 |
---|---|
Molecular Formula |
C5H8BrClN2O2 |
Molecular Weight |
243.48 g/mol |
IUPAC Name |
2-bromo-2-chloro-N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C5H8BrClN2O2/c1-8-3(10)5(6,7)4(11)9-2/h1-2H3,(H,8,10)(H,9,11) |
InChI Key |
LIWSDJKPIBOGBT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C(=O)NC)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.